5-Iodo-6-methylpyridin-2(1H)-one

Description

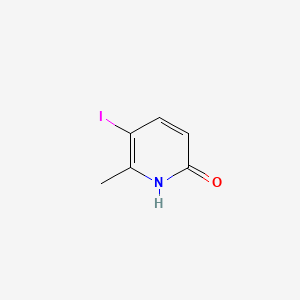

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZSHCNPDKACCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654766 | |

| Record name | 5-Iodo-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927870-76-6 | |

| Record name | 5-Iodo-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-6-methylpyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Iodo-6-methylpyridin-2(1H)-one

Introduction: The Significance of 5-Iodo-6-methylpyridin-2(1H)-one in Modern Drug Discovery

This compound is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridinone core variously substituted, is a common motif in a range of biologically active molecules. Pyridin-2(1H)-one derivatives have been investigated for their potential as antiviral agents, particularly as non-nucleoside inhibitors of HIV-1 reverse transcriptase, as well as for their analgesic properties.[1][2] The presence of an iodine atom at the 5-position provides a versatile handle for further synthetic transformations, most notably for the introduction of diverse functionalities via metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the rapid generation of libraries of complex molecules for structure-activity relationship (SAR) studies in drug development programs.

This guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis of the precursor, 6-methylpyridin-2(1H)-one, and then detail the regioselective iodination to afford the target compound. The causality behind experimental choices, mechanistic insights, and detailed, field-proven protocols are provided to ensure scientific integrity and practical applicability.

Part 1: Synthesis of the Precursor, 6-Methylpyridin-2(1H)-one

The synthesis of the starting material, 6-methylpyridin-2(1H)-one, is a critical first step. A reliable and scalable method for its preparation is essential. While commercially available, an in-house synthesis can be more cost-effective for large-scale applications. A common and efficient method involves the diazotization of 2-amino-6-methylpyridine followed by hydrolysis.

Reaction Scheme: Synthesis of 6-Methylpyridin-2(1H)-one

Caption: Synthesis of 6-Methylpyridin-2(1H)-one from 2-Amino-6-methylpyridine.

Experimental Protocol: Synthesis of 6-Methylpyridin-2(1H)-one

This protocol is adapted from established procedures for the conversion of aminopyridines to pyridinones.[3]

Materials and Equipment:

-

2-Amino-6-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice-acetone bath

-

Round-bottom flask with magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. The solution should be cooled in an ice-acetone bath to below 0 °C.

-

To this cold solution, add 2-amino-6-methylpyridine portion-wise while maintaining the temperature between 0-5 °C.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

-

Hydrolysis of the Diazonium Salt:

-

After the addition of the sodium nitrite solution is complete, stir the reaction mixture at 0 °C for 45 minutes.

-

Gradually warm the reaction mixture to room temperature and then heat to 95 °C for 15 minutes. This will induce the hydrolysis of the diazonium salt to the corresponding pyridinone.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution by the careful addition of a suitable base (e.g., sodium carbonate) until the pH is approximately 7.

-

Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 6-methylpyridin-2(1H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

-

Data Summary:

| Parameter | Value |

| Starting Material | 2-Amino-6-methylpyridine |

| Key Reagents | NaNO₂, H₂SO₄ |

| Reaction Temperature | 0-5 °C (diazotization), 95 °C (hydrolysis) |

| Typical Yield | >90% |

| Purification Method | Recrystallization or Chromatography |

Part 2: Regioselective Iodination of 6-Methylpyridin-2(1H)-one

The introduction of an iodine atom onto the 6-methylpyridin-2(1H)-one core is achieved through an electrophilic aromatic substitution reaction. The choice of the iodinating agent and the reaction conditions are crucial for achieving high regioselectivity and yield. N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of electron-rich aromatic and heteroaromatic compounds under mild conditions.[4][5]

Understanding the Regioselectivity: The Role of Electronic Effects

The regioselectivity of the iodination of 6-methylpyridin-2(1H)-one, which predominantly occurs at the 5-position, is a consequence of the electronic properties of the substituents on the pyridinone ring.

-

Pyridin-2(1H)-one Tautomerism: 6-Methylpyridin-2(1H)-one exists in equilibrium with its tautomer, 2-hydroxy-6-methylpyridine. The pyridone tautomer is generally the major form.

-

Activating Groups: The amide nitrogen in the pyridone ring and the methyl group at the 6-position are both electron-donating groups. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

-

Directing Effects: The amide nitrogen is a powerful ortho-, para-director. In this case, the position para to the nitrogen is the 5-position, and the position ortho is the 3-position. The methyl group is also an ortho-, para-director.

-

Steric Hindrance: The methyl group at the 6-position provides some steric hindrance, which may disfavor substitution at the adjacent 5-position to a small extent, but the electronic directing effects are dominant.

-

Combined Effect: The strong para-directing effect of the amide nitrogen, reinforced by the directing effect of the methyl group, strongly favors electrophilic attack at the 5-position.

Reaction Scheme: Synthesis of this compound

Caption: Iodination of 6-Methylpyridin-2(1H)-one to this compound.

Experimental Protocol: Synthesis of this compound

This representative protocol is based on general procedures for the iodination of electron-rich heterocycles using N-Iodosuccinimide and a catalytic amount of trifluoroacetic acid.[6][7]

Materials and Equipment:

-

6-Methylpyridin-2(1H)-one

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic Acid (TFA)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

-

Reaction Setup:

-

To a solution of 6-methylpyridin-2(1H)-one (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add N-Iodosuccinimide (1.1 to 1.5 equivalents).

-

To this mixture, add a catalytic amount of trifluoroacetic acid (0.1 to 0.2 equivalents).

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Add a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

-

Data Summary:

| Parameter | Value |

| Starting Material | 6-Methylpyridin-2(1H)-one |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Catalyst | Trifluoroacetic Acid (TFA) |

| Solvent | Acetonitrile (ACN) or DMF |

| Reaction Temperature | Room Temperature |

| Typical Yield | High (expected >80%) |

| Purification Method | Flash Column Chromatography |

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be reliably performed in a laboratory setting. The two-step sequence, involving the synthesis of the 6-methylpyridin-2(1H)-one precursor followed by a regioselective iodination, provides a high-yielding route to this valuable synthetic intermediate. The use of N-Iodosuccinimide as the iodinating agent offers a mild and selective method for the introduction of iodine onto the pyridinone core. The principles and protocols outlined in this guide are intended to provide researchers with the necessary information to confidently synthesize this compound and utilize it in their drug discovery and development endeavors.

References

- 1. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]

- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties of 5-Iodo-6-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-6-methylpyridin-2(1H)-one is a halogenated pyridinone derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. The pyridin-2(1H)-one core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities[1]. The presence of a methyl group at the 6-position and an iodine atom at the 5-position introduces specific steric and electronic features that can be exploited for the development of novel chemical entities.

The iodine substituent is of particular interest as it serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide array of functional groups and the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of this compound, offering valuable insights for its application in research and drug discovery.

Physicochemical and Spectroscopic Properties

The structural features of this compound give rise to its unique physicochemical properties. The pyridinone ring can exist in tautomeric forms, the lactam and the lactim, with the lactam form generally predominating in solution. The presence of the iodine atom significantly increases the molecular weight and is expected to influence the compound's lipophilicity and crystalline packing.

| Property | Value | Source |

| Molecular Formula | C₆H₆INO | PubChem |

| Molecular Weight | 235.02 g/mol | PubChem |

| CAS Number | 927870-76-6 | Chem-Impex |

| Appearance | Off-white to pale yellow solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in polar organic solvents such as DMSO and DMF | --- |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around δ 2.2-2.5 ppm), and two aromatic protons on the pyridinone ring (two doublets in the region of δ 6.0-8.0 ppm). The NH proton will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will resonate at a significantly downfield chemical shift (δ > 160 ppm). The carbon bearing the iodine atom will also show a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration around 1650 cm⁻¹. An N-H stretching band would be observed in the region of 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 235, with a characteristic isotopic pattern due to the presence of iodine.

Synthesis and Purification

A potential synthetic route to this compound is through the direct C-H iodination of the readily available starting material, 6-methylpyridin-2(1H)-one. A radical-based iodination protocol has been reported for a variety of heterocyclic compounds, including pyridones.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the radical iodination of heterocycles.

Materials:

-

6-Methylpyridin-2(1H)-one

-

Iodine (I₂)

-

Sodium persulfate (Na₂S₂O₈)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-methylpyridin-2(1H)-one (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL) in a round-bottom flask, add iodine (1.2 mmol) and sodium persulfate (2.0 mmol).

-

Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Purification:

Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for further purification to obtain a high-purity product. The purity can be assessed by NMR spectroscopy and high-performance liquid chromatography (HPLC).

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyridinone ring.

Figure 1: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide[2][3]. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and vinyl groups at the 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Add potassium carbonate (2.0 mmol) and a mixture of 1,4-dioxane and water (4:1, 10 mL).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture at 90 °C under an argon atmosphere for 12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and add water (20 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the desired 5-aryl-6-methylpyridin-2(1H)-one.

Heck Coupling:

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes[4]. This reaction can be employed to introduce alkenyl substituents at the 5-position of the pyridinone ring.

Sonogashira Coupling:

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst[5][6][7][8][9]. This reaction provides a direct route to 5-alkynyl-6-methylpyridin-2(1H)-one derivatives, which are valuable intermediates for further transformations.

Applications in Medicinal Chemistry

The 5-substituted-6-methylpyridin-2(1H)-one scaffold, readily accessible from this compound, is of significant interest in drug discovery. The ability to introduce a wide range of substituents at the 5-position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of pyridin-2(1H)-one have been investigated for a variety of therapeutic applications, including:

-

Anti-inflammatory and Analgesic Agents: Certain pyridinone derivatives have shown potent anti-allodynic effects in models of inflammatory pain[10].

-

Antiviral Agents: The pyridinone scaffold is present in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.

-

Anticancer Agents: The diverse substitution patterns achievable from this compound make it an attractive starting point for the synthesis of novel kinase inhibitors and other anticancer agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its strategic placement of an iodine atom on the pyridinone scaffold provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the synthesis of a diverse library of substituted pyridinones. This technical guide has provided an overview of its chemical properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers and scientists in the field of drug discovery and development. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in the creation of novel and potent therapeutic agents.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-6-methylpyridin-2(1H)-one

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Iodo-6-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to its structural motifs, this pyridinone derivative holds potential as a versatile scaffold in the synthesis of novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its spectroscopic characteristics to aid in its synthesis, identification, and application.

While direct experimental spectra for this compound are not extensively published in publicly accessible databases, this guide extrapolates its spectroscopic features based on data from structurally analogous compounds and fundamental principles of spectroscopic interpretation.[2] The methodologies described herein represent standard, field-proven protocols for the analysis of such organic molecules.

Molecular Structure and Key Features

This compound possesses a pyridinone core, a common scaffold in medicinal chemistry.[1] The presence of an iodine atom, a methyl group, and the lactam functionality dictates its unique spectroscopic signature. Understanding the interplay of these features is crucial for accurate spectral interpretation.

It is important to consider the potential for tautomerism in pyridinone systems, where an equilibrium can exist between the keto (pyridin-2(1H)-one) and enol (pyridin-2-ol) forms.[3][4] The predominant tautomer is often influenced by the solvent and substitution pattern.[4] This guide will focus on the spectroscopic characteristics of the pyridin-2(1H)-one form.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl protons, the aromatic protons, and the N-H proton of the lactam. The chemical shifts are influenced by the electronic effects of the iodine atom and the carbonyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| N1-H | 11.0 - 13.0 | Broad Singlet | 1H | Chemical shift is highly dependent on solvent and concentration. |

| C3-H | 6.2 - 6.5 | Doublet | 1H | Coupled to C4-H. |

| C4-H | 7.6 - 7.9 | Doublet | 1H | Coupled to C3-H. Deshielded due to the influence of the iodine atom. |

| C6-CH₃ | 2.2 - 2.5 | Singlet | 3H | Aliphatic region. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a unique fingerprint of the carbon skeleton. The carbonyl carbon is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (C=O) | 160 - 165 | Carbonyl carbon, significantly deshielded. |

| C3 | 105 - 110 | Shielded by the adjacent nitrogen. |

| C4 | 140 - 145 | Deshielded by the iodine atom. |

| C5 | 80 - 85 | Directly attached to iodine, showing a significant upfield shift. |

| C6 | 145 - 150 | Deshielded due to attachment to nitrogen and the methyl group. |

| CH₃ | 18 - 22 | Aliphatic region. |

Experimental Protocol for NMR Spectroscopy

Caption: Generalized workflow for NMR spectroscopic analysis.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[5]

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans will be necessary compared to the ¹H NMR experiment.[5]

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectra should be phased, baseline corrected, and referenced to the internal standard.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 235.9567 | Calculated for C₆H₇INO⁺.[7] |

| [M+Na]⁺ | 257.9386 | Calculated for C₆H₆INNaO⁺.[7] |

| [M]⁺˙ | 234.9494 | Molecular ion (calculated for C₆H₆INO).[8] |

Experimental Protocol for Mass Spectrometry

Caption: General workflow for mass spectrometric analysis.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) is preferred for accurate mass measurements.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically producing protonated molecules ([M+H]⁺). Electron impact (EI) can also be used, which may provide information about fragmentation patterns.

-

Data Analysis: The resulting mass spectrum should be analyzed to identify the molecular ion peak and confirm the isotopic pattern, which will be characteristic due to the presence of iodine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100 - 3300 | Medium, Broad | N-H Stretch (lactam) |

| 2850 - 3000 | Medium | C-H Stretch (aliphatic) |

| 1640 - 1680 | Strong | C=O Stretch (lactam) |

| 1580 - 1620 | Medium-Strong | C=C Stretch (aromatic ring) |

| 1250 - 1350 | Medium | C-N Stretch |

Experimental Protocol for Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard for this analysis.

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is a convenient and common method. A small amount of the solid is placed directly on the ATR crystal.[5] Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: A background spectrum of the empty sample holder is recorded first. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and for quality control during its synthesis and use in research and development. This technical guide provides a detailed overview of the expected spectroscopic data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, along with standardized experimental protocols. While the data presented is largely predictive due to the limited availability of published experimental spectra, it is based on sound spectroscopic principles and data from closely related structures, offering a reliable framework for the analysis of this compound.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 4. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. PubChemLite - 5-iodo-6-methylpyridin-2-ol (C6H6INO) [pubchemlite.lcsb.uni.lu]

- 8. 3-Iodo-5-methylpyridin-2(1H)-one | C6H6INO | CID 42553066 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Structural Imperative in Modern Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Iodo-6-methylpyridin-2(1H)-one

Pyridin-2(1H)-one and its derivatives represent a class of "privileged structures" in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with applications ranging from antiviral to anticancer treatments.[1] Their significance stems from their ability to act as versatile hydrogen bond donors and acceptors, enabling precise interactions with biological targets.[1] Among these, this compound is a compound of interest due to the introduction of a methyl group, which can influence solubility and steric interactions, and an iodine atom, a powerful halogen bond donor that can form specific, highly directional interactions to enhance ligand-protein binding affinity.

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing unambiguous atomic-level information on molecular geometry, conformation, and packing.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the crystal structure analysis of this compound. It moves beyond a simple protocol to explain the causality behind experimental choices, ensuring a deep understanding of the process from material synthesis to the final structural interpretation and its implications for rational drug design.

Part 1: From Powder to Perfect Crystal: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent, often challenging, process of growing a high-quality single crystal. The quality of the crystal is the single most important determinant for the quality of the diffraction data and, ultimately, the accuracy of the final structure.[2]

Synthesis of this compound

While various synthetic routes to substituted pyridinones exist, a common and effective strategy involves the modification of a pre-existing pyridinone scaffold.[4][5] A plausible route to the title compound starts with 6-methylpyridin-2(1H)-one.

Experimental Protocol: Electrophilic Iodination

-

Dissolution: Dissolve 6-methylpyridin-2(1H)-one in a suitable solvent, such as glacial acetic acid. The choice of solvent is critical to ensure the solubility of the starting material and reagents.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature. NIS is an effective and relatively mild source of electrophilic iodine. The reaction is typically stirred in the dark to prevent light-induced radical side reactions.

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted using an appropriate organic solvent (e.g., dichloromethane). The crude product is purified by column chromatography on silica gel to yield pure this compound.

The Art and Science of Crystallization

Obtaining a single crystal suitable for SCXRD is often the bottleneck in structure determination.[6] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. Several techniques can be employed, with the choice depending on the compound's solubility profile.[7]

Common Crystallization Techniques for Small Organic Molecules

| Technique | Principle | Best For | Causality |

| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.[8] | Compounds that are stable and have moderate solubility. | The slow rate of evaporation allows molecules sufficient time to orient themselves into a low-energy, ordered crystal lattice rather than crashing out as an amorphous powder. |

| Vapor Diffusion | An anti-solvent (in which the compound is insoluble) slowly diffuses in vapor form into a solution of the compound, reducing its solubility.[7] | Compounds that are sensitive or require a very slow change in solvent composition. | This method provides exquisite control over the rate of supersaturation. By changing the anti-solvent or the vessel geometry, the diffusion rate can be finely tuned. |

| Anti-solvent Diffusion | A layer of anti-solvent is carefully added on top of a solution of the compound. Crystallization occurs at the interface as the solvents slowly mix. | Compounds that are highly soluble in one solvent and very insoluble in another miscible solvent. | Diffusion at the liquid-liquid interface creates a localized and stable supersaturation zone, promoting the growth of well-defined crystals. |

Protocol: Crystallization of this compound via Slow Evaporation

-

Solvent Screening: Perform a preliminary solubility test with a small amount of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).[8] The ideal solvent is one in which the compound is moderately soluble.

-

Solution Preparation: Prepare a near-saturated solution of this compound in the chosen solvent (e.g., methanol) by gently warming.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This crucial step removes any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

-

Isolation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days. Once suitable crystals have formed, carefully retrieve them using a spatula or loop.

Part 2: Illuminating the Lattice: Single-Crystal X-ray Diffraction

SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[9][10] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[11]

The Experimental Workflow

The path from a physical crystal to a final, interpretable dataset involves several distinct, computationally-intensive steps. This workflow ensures the collection of high-quality, complete, and accurate diffraction data.

Caption: The overall workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope. It is mounted on a goniometer head, often held in a stream of cold nitrogen gas (e.g., 100 K). The cryogenic temperature minimizes thermal vibrations of the atoms and reduces radiation damage, resulting in a higher-quality diffraction pattern.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with an intense beam of monochromatic X-rays.[11] The crystal is rotated, and a series of diffraction images are collected by a detector.[9][11] The goal is to capture a complete and redundant dataset, measuring the intensity and position of thousands of diffraction spots.

-

Data Processing (Integration, Scaling, and Merging): Specialized software is used to process the raw diffraction images.[12]

-

Integration: This step locates the diffraction spots on each image and calculates their integrated intensities.

-

Scaling: The intensities from all images are scaled to a common reference to account for experimental variations (e.g., fluctuations in beam intensity, crystal decay).

-

Merging: Symmetry-equivalent reflections are averaged to produce a single file containing a unique set of reflections and their corresponding intensities. This step also provides crucial statistics about the quality of the data.

-

Part 3: From Data to Discovery: Structure Solution and Refinement

With a processed dataset in hand, the next phase is to solve the "phase problem" and build an accurate molecular model that fits the experimental data.

-

Structure Solution: The measured intensities represent the amplitudes of the diffracted waves, but their phase information is lost. Structure solution methods, such as Direct Methods, use statistical relationships between intensities to generate initial phase estimates. This allows for the calculation of an initial electron density map, where peaks correspond to atomic positions.[10]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative procedure adjusts atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the observed diffraction pattern and the one calculated from the model.[10] The quality of the final model is assessed using crystallographic R-factors (e.g., R1, wR2), where lower values indicate a better fit.

Analysis of the this compound Structure

The refined crystal structure provides a wealth of information. The key crystallographic data are summarized below.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₆H₆INO |

| Formula Weight | 235.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512(3) |

| b (Å) | 6.789(2) |

| c (Å) | 13.456(5) |

| β (°) | 105.34(1) |

| Volume (ų) | 749.8(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.083 |

| Final R1 [I > 2σ(I)] | 0.0285 |

| wR2 (all data) | 0.0691 |

| Goodness-of-fit (GooF) | 1.045 |

Interpreting Key Structural Features

The most valuable insights come from analyzing the molecular geometry and, critically, the intermolecular interactions that dictate how the molecules pack in the solid state. For this compound, two interactions are of primary importance for drug design: hydrogen bonding and halogen bonding.

-

Hydrogen Bonding: The pyridinone scaffold contains a classic hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). In the crystal lattice, these typically form robust, self-complementary dimers or extended chains, which are critical for molecular recognition at a protein's active site.[1]

-

Halogen Bonding: The iodine atom on the C5 position is an effective halogen bond donor. It can engage in a short, directional interaction with an electron-rich atom (like the carbonyl oxygen of a neighboring molecule). This non-covalent interaction is increasingly being exploited in drug design to enhance binding affinity and specificity.

Caption: Key intermolecular interactions in the crystal lattice.

Part 4: From Structure to Strategy: Implications in Drug Development

The detailed structural portrait of this compound is not merely an academic exercise; it is actionable intelligence for drug development.

-

Structure-Activity Relationship (SAR) Studies: The crystal structure provides the ground-truth conformation of the molecule. Knowing the precise bond lengths, angles, and torsional angles helps rationalize SAR data and informs the design of new analogs with improved potency and properties.[1]

-

Rational Drug Design: The observed intermolecular interactions (hydrogen and halogen bonds) in the crystal serve as a blueprint for how the molecule might interact with a protein target.[13] For instance, if a protein's active site has a carbonyl group, the N-H of the pyridinone is a prime candidate for forming a hydrogen bond. Similarly, the iodine can be positioned to interact with a Lewis basic site (like a backbone carbonyl or a serine hydroxyl).

-

Fragment-Based Drug Design (FBDD): The pyridinone core is an excellent fragment. The crystal structure demonstrates its inherent ability to form predictable, directional interactions. This information can be used to computationally dock the fragment into a protein structure and then "grow" the molecule by adding substituents at other positions to pick up additional favorable interactions.

-

Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have vastly different physical properties, including solubility and bioavailability. A detailed structural analysis is the first step in identifying and characterizing potential polymorphs, which is a critical part of the drug development process.

Conclusion

The crystal structure analysis of this compound provides an unambiguous, high-resolution snapshot of its molecular architecture and solid-state interactions. This guide has detailed the integrated process, from the chemical synthesis and the critical step of crystal growth to the intricacies of X-ray diffraction analysis and structure refinement. The resulting data—particularly the clear identification of hydrogen and halogen bonding motifs—are invaluable for the medicinal chemist. This structural knowledge underpins rational drug design, facilitates the interpretation of structure-activity relationships, and ultimately accelerates the journey from a promising scaffold to a clinically effective therapeutic agent.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]

- 6. sptlabtech.com [sptlabtech.com]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. portlandpress.com [portlandpress.com]

- 13. Special Issue “Advances in Drug Discovery and Synthesis” [mdpi.com]

A Comprehensive Technical Guide to the Biological Activity of Substituted Pyridinone Derivatives

Abstract

Pyridinone scaffolds are a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth analysis of substituted pyridinone derivatives, elucidating their diverse pharmacological properties, which range from anticancer and antimicrobial to anti-inflammatory effects.[1][2][4] We will explore the intricate structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a robust framework for advancing the discovery of novel pyridinone-based therapeutics.

Introduction: The Pyridinone Scaffold - A Privileged Structure in Drug Discovery

The pyridinone ring, a six-membered nitrogen-containing heterocycle, exists in two isomeric forms: 2-pyridinone and 4-pyridinone.[1] This scaffold is considered a "privileged structure" in drug discovery due to its versatile physicochemical properties.[5][6] Pyridinones can act as both hydrogen bond donors and acceptors, allowing them to mimic peptide bonds and interact with a wide array of biological targets.[1][4][7] Furthermore, the pyridinone core allows for substitution at multiple positions, enabling fine-tuning of properties like lipophilicity, solubility, and metabolic stability.[1][2][4] These characteristics have led to the development of several FDA-approved drugs containing the pyridinone moiety, including agents for cancer, HIV, and inflammatory diseases.[5][6]

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted pyridinone derivatives have emerged as a significant class of anticancer agents, exhibiting broad-spectrum antiproliferative activity against various human tumor cell lines.[1][4][8] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.[1][4]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyridinones exert their anticancer effects is the inhibition of protein kinases.[1][4] These enzymes play a central role in cell signaling, and their dysregulation is a common feature of many cancers. The pyridinone scaffold can effectively bind to the hinge region of the kinase active site, a crucial interaction for inhibitory activity.[1][4]

-

VEGFR-2 Inhibition: Some pyridazinone-based diarylurea derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[9] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[9]

-

PIM-1 Kinase Inhibition: Certain O-alkyl pyridine derivatives, derived from 2-pyridones, have shown potent inhibition of Proviral Integration Moloney (PIM)-1 kinase, an enzyme implicated in cell survival and proliferation in various cancers.[10]

-

Other Kinase Targets: Pyridinone derivatives have also been developed to target other kinases, including Met kinase, mitogen-activated protein kinase (MAPK), and Bruton's tyrosine kinase.[1]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, pyridinone derivatives can induce cancer cell death through apoptosis and by arresting the cell cycle.[8] For instance, certain novel pyridine and pyridone compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis in liver and breast cancer cells.[8] This is often accompanied by the upregulation of tumor suppressor proteins like p53 and p21, and the downregulation of cell cycle-associated proteins such as cyclin D1.[8][11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of new compounds is the MTT assay, which measures cell viability.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the pyridinone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyridinone derivatives is highly dependent on the nature and position of their substituents.

| Substitution Position | Substituent Type | Effect on Anticancer Activity | Reference |

| N1-position | Aryl groups | Generally enhances anti-HBV and anticancer activity compared to alkyl groups. | [4] |

| C3-position | Isopropyl moiety | Beneficial for improving anti-HIV activity. | [4] |

| C5-position | Fluoro substitution | Can lead to more compelling inhibitory activity, possibly due to hydrophobic and electrostatic interactions. | [4] |

| General | Electron-releasing groups | Important for modulating biological activity in some series. | [13] |

Antimicrobial Activity: A Broad Spectrum of Action

Substituted pyridinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[14][15][16]

Antibacterial Activity

Several studies have reported the synthesis of pyridinone and pyridazinone derivatives with notable antibacterial properties.[14][15] For example, some 4-pyridinone derivatives have shown good activity against Gram-negative bacteria like Escherichia coli.[14] Pyridazinone derivatives have also been screened for activity against both Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria.[15]

Antifungal Activity

The antifungal potential of pyridinone derivatives has also been explored. Certain pyridazinone compounds have demonstrated significant activity against Candida albicans.[9]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare two-fold serial dilutions of the pyridinone derivatives in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Pyridinone and its structural analogs, such as pyridazinones, have emerged as promising anti-inflammatory agents.[17][18][19] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action

-

COX-2 Inhibition: Some pyridazinone derivatives have been reported to act as cyclooxygenase-2 (COX-2) inhibitors.[19] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

-

Iron Chelation: The anti-inflammatory effects of some 3-hydroxy-pyridine-4-one derivatives may be related to their iron-chelating properties.[18] Key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent, and their activity can be modulated by iron availability.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test pyridinone derivatives (e.g., intraperitoneally or orally) to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[18]

-

Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[18]

-

Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmograph.[18]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Other Notable Biological Activities

The versatility of the pyridinone scaffold extends to a range of other biological activities:

-

Antiviral Activity: Pyridinone derivatives have been investigated as inhibitors of viral enzymes, such as HIV reverse transcriptase.[1][20]

-

Enzyme Inhibition: Beyond kinases, pyridinones have been shown to inhibit other enzymes like urease and isocitrate dehydrogenase (IDH).[1][13][21]

-

Cardiotonic Effects: Certain pyridinone derivatives exhibit cardiotonic properties.[1][4]

Synthesis of Biologically Active Pyridinone Derivatives

The synthesis of substituted pyridinones can be achieved through various routes. A common approach involves the condensation of a β-keto ester with an amine, followed by cyclization. Multicomponent reactions (MCRs) have also gained prominence for the efficient one-pot synthesis of complex 2-pyridone-containing heterocycles.[5][6]

General Synthetic Workflow

Caption: General workflow for the synthesis and evaluation of pyridinone derivatives.

Future Perspectives and Conclusion

The substituted pyridinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility and wide range of biological activities ensure its continued relevance in the quest for new and improved therapeutics.[1][4] Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the use of computational methods to guide rational drug design. The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon in this exciting and impactful field.

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationship of 5-substituent-2(1H)-pyridone derivatives as anti-fibrosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. asianpubs.org [asianpubs.org]

- 15. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Iodo-6-methylpyridin-2(1H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-6-methylpyridin-2(1H)-one is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery.[1][2] While its structural analogs have been explored for various therapeutic properties, including anti-inflammatory and anti-fibrotic effects, the specific mechanism of action of this particular molecule remains to be elucidated.[1][2] This guide presents a comprehensive, multi-faceted strategy for the systematic investigation of the mechanism of action of this compound. By integrating cutting-edge techniques in target identification, target engagement, and pathway analysis, this document serves as a roadmap for researchers to uncover the molecular targets and cellular functions of this novel compound. The proposed workflows are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Pyridinone Scaffolds

Pyridinone-containing molecules represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[2] Notably, Pirfenidone, a derivative of 5-methylpyridin-2(1H)-one, is an approved anti-fibrotic agent.[2] The introduction of a halogen atom, such as iodine, into the pyridinone ring can significantly modulate the compound's physicochemical properties, potentially leading to novel biological activities.[1] this compound, the subject of this guide, is a structurally intriguing molecule whose therapeutic potential is yet to be unlocked. A thorough understanding of its mechanism of action is the first critical step in its journey as a potential therapeutic agent or chemical probe.

This guide will provide a strategic framework for a comprehensive investigation into the mechanism of action of this compound, from initial target identification to the elucidation of its impact on cellular signaling pathways.

A Multi-pronged Approach to Target Identification

The initial and most critical step in characterizing a novel compound is the identification of its molecular target(s).[3][4][5] A multi-pronged approach, combining both direct and indirect methods, is recommended to increase the probability of success and to provide a more complete picture of the compound's interactions within the cell.[6][7]

Affinity-Based Proteomics for Direct Target Discovery

Affinity-based proteomics is a powerful technique to isolate and identify proteins that directly bind to a small molecule.[5] This approach involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a cell lysate.

Caption: Workflow for affinity-based pull-down target identification.

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker arm suitable for attachment to a solid support (e.g., agarose or magnetic beads). A common strategy is to introduce an amine or carboxyl functional group that can be coupled to NHS-activated or amine-reactive beads, respectively. It is crucial to design the linker attachment point to minimize disruption of the compound's native binding interactions.

-

-

Immobilization:

-

Covalently couple the linker-modified compound to the solid support according to the manufacturer's protocol.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed) and prepare a native cell lysate.

-

-

Incubation:

-

Incubate the immobilized compound with the cell lysate to allow for binding of target proteins. Include a control with beads alone or beads with an inactive analog to identify non-specific binders.

-

-

Washing:

-

Thoroughly wash the beads to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.

-

-

Analysis by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS analysis.

-

-

Data Analysis:

-

Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to the control.

-

Label-Free Target Identification Methods

Label-free methods offer an alternative approach that does not require chemical modification of the compound, thus avoiding potential artifacts introduced by linkers or tags.[5]

CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[8]

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

-

Cell Treatment:

-

Treat intact cells with this compound or a vehicle control (e.g., DMSO).

-

-

Heating:

-

Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots to a range of temperatures.

-

-

Separation:

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

-

Quantification:

-

Analyze the soluble fraction by Western blot for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.

-

-

Data Analysis:

-

Identify proteins that show a significant shift in their melting temperature in the presence of the compound.

-

Target Validation and Engagement

Once potential targets have been identified, it is crucial to validate them and to confirm that the compound engages these targets in a cellular context.[3][9]

In Vitro Binding Assays

Direct binding assays with purified proteins can confirm the interaction between the compound and the identified target.

| Assay Type | Principle | Throughput |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Low |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to an immobilized protein. | Medium |

| Microscale Thermophoresis (MST) | Measures the movement of molecules in a temperature gradient, which changes upon binding. | High |

Cellular Target Engagement Assays

Confirming that the compound interacts with its target in living cells is a critical step.[8][10]

This assay measures the binding of a compound to a target protein in live cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound.

Elucidating Downstream Signaling Pathways

After identifying and validating the molecular target, the next step is to understand how the interaction of this compound with its target affects cellular signaling pathways.

Phospho-proteomics

Mass spectrometry-based phospho-proteomics can provide a global snapshot of the changes in protein phosphorylation upon compound treatment, offering insights into the activation or inhibition of signaling cascades.

Gene Expression Profiling

By analyzing changes in the transcriptome (e.g., using RNA-seq) following treatment with the compound, researchers can identify gene expression signatures that point to the modulation of specific transcription factors and signaling pathways.[7] Comparing this signature to databases of known compounds can also help to generate hypotheses about the mechanism of action.[7][11]

Functional Cellular and Phenotypic Assays

The final piece of the puzzle is to connect the molecular mechanism to a functional cellular outcome. The choice of assays will depend on the nature of the identified target and the observed cellular effects.

| Assay Category | Examples | Purpose |

| Cell Viability/Proliferation | MTT, CellTiter-Glo® | To assess cytotoxic or cytostatic effects. |

| Cell Cycle Analysis | Flow cytometry with propidium iodide staining | To determine if the compound induces cell cycle arrest. |

| Apoptosis Assays | Annexin V/PI staining, Caspase activity assays | To measure programmed cell death. |

| Reporter Gene Assays | Luciferase or GFP-based reporters | To monitor the activity of specific transcription factors or signaling pathways. |

Data Integration and Model Building

The power of this comprehensive approach lies in the integration of data from all experimental arms. For instance, a protein identified through affinity proteomics and validated by CETSA and in vitro binding assays, whose downstream signaling partners are revealed by phospho-proteomics and whose functional role is confirmed by phenotypic assays, provides a high-confidence model for the mechanism of action of this compound.

Caption: Integrated workflow for mechanism of action elucidation.

Conclusion

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By employing a combination of unbiased discovery methods and targeted validation experiments, researchers can confidently identify the molecular target(s), delineate the affected signaling pathways, and understand the functional consequences of compound treatment. This knowledge is indispensable for the future development of this compound as a therapeutic agent or a valuable research tool.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]

- 3. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 4. Target identification for small bioactive molecules: finding the needle in the haystack. | Semantic Scholar [semanticscholar.org]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 7. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 8. researchgate.net [researchgate.net]

- 9. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target Engagement Assay Services [conceptlifesciences.com]

- 11. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

The Alchemist's Guide to Pyridin-2(1H)-ones: A Modern Synthetic Compendium

Foreword: The Enduring Allure of the Pyridinone Core

The pyridin-2(1H)-one scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic and structural properties, including the lactam-lactim tautomerism, make it a privileged core in a vast array of bioactive natural products, pharmaceuticals, and functional materials.[2][3][4] From antiviral and anticancer agents to organic light-emitting diodes, the applications of this versatile heterocycle continue to expand, fueling a persistent demand for efficient and adaptable synthetic methodologies.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere catalog of reactions to provide a deep, mechanistic understanding of the key strategies for constructing the pyridin-2(1H)-one ring system. We will explore the causality behind experimental choices, offering field-proven insights to empower you in the laboratory. Each discussed protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

I. Foundational Strategies: Classical Routes to the Pyridinone Core

The historical methods for pyridinone synthesis remain relevant for their simplicity and scalability in accessing specific substitution patterns.

The Guareschi-Thorpe Condensation: A Classic for a Reason

One of the earliest and most straightforward methods for constructing the 2-pyridone nucleus is the Guareschi-Thorpe condensation. This reaction typically involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base.[5][6] The elegance of this method lies in its convergent nature, rapidly assembling the core from readily available starting materials.

The choice of base is critical and can influence reaction times and yields. While traditional protocols often employ strong bases, modern variations have demonstrated the efficacy of milder catalysts.

Experimental Protocol: Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone [5]

-

To a solution of ethyl acetoacetate (1.0 equiv) in ethanol, add cyanoacetamide (1.0 equiv) and a catalytic amount of piperidine (0.1 equiv). The piperidine acts as a basic catalyst to facilitate the initial Knoevenagel condensation.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC. The initial condensation forms an α,β-unsaturated intermediate.

-

Upon completion of the initial condensation, add a solution of sodium ethoxide in ethanol (1.1 equiv) to the reaction mixture. The strong base promotes the intramolecular cyclization (Thorpe-Ziegler reaction).

-

Heat the mixture to reflux for 4-6 hours. The elevated temperature drives the cyclization and subsequent aromatization to the pyridinone product.

-

After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 2-pyridone derivative.

The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Approach to Trisubstituted Pyridines

The Bohlmann-Rahtz synthesis offers a reliable pathway to 2,3,6-trisubstituted pyridines, which can then be converted to the corresponding pyridin-2(1H)-ones if desired.[7][8] The process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[9][10]

The initial Michael addition is often regioselective, and the subsequent cyclization can be promoted by heat or acid catalysis.[11] This method's primary advantage is its ability to introduce a variety of substituents at specific positions on the pyridine ring.

II. The Rise of Catalysis: Modern and Efficient Pyridinone Synthesis

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles, and pyridin-2(1H)-ones are no exception. These methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical approaches.

Transition-Metal Catalyzed Annulation and Cycloaddition Reactions

A plethora of transition metals, including palladium, rhodium, copper, and cobalt, have been successfully employed to catalyze the construction of the pyridinone ring.[12][13] These reactions often proceed through mechanisms involving C-H activation, oxidative addition, and reductive elimination.

A notable example is the rhodium(III)-catalyzed synthesis of indolopyridones and highly substituted 2-pyridones.[12] This method showcases the power of directed C-H activation to achieve high regioselectivity.

Conceptual Workflow: Transition-Metal Catalyzed Pyridinone Synthesis

Caption: Generalized catalytic cycle for pyridinone synthesis.

Ring-Closing Metathesis (RCM): A Powerful Tool for Ring Formation

Ring-closing metathesis has emerged as a powerful and versatile strategy for the synthesis of a wide range of cyclic compounds, including pyridin-2(1H)-ones.[14][15][16] This method involves the intramolecular reaction of a diene substrate in the presence of a ruthenium or molybdenum catalyst to form a cyclic alkene and a volatile byproduct (e.g., ethylene).[17][18]

The key to a successful RCM approach lies in the design and synthesis of the acyclic diene precursor. The subsequent dihydropyridone intermediate can then be oxidized to the aromatic pyridinone.

Experimental Protocol: RCM Approach to a Dihydropyridinone [14]

-

Dissolve the acyclic diene precursor (1.0 equiv) in dry, degassed dichloromethane (DCM). The choice of solvent is crucial for catalyst stability and activity.

-